molecular formula C13H25NO4S B8435517 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylic acid

4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylic acid

Cat. No.: B8435517
M. Wt: 291.41 g/mol
InChI Key: XYYDRGSNAKBCPM-UHFFFAOYSA-N
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Description

4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C13H25NO4S and its molecular weight is 291.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H25NO4S

Molecular Weight

291.41 g/mol

IUPAC Name

4-(diethylsulfamoylmethyl)-2-ethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H25NO4S/c1-4-11-7-10(8-12(11)13(15)16)9-19(17,18)14(5-2)6-3/h10-12H,4-9H2,1-3H3,(H,15,16)

InChI Key

XYYDRGSNAKBCPM-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC1C(=O)O)CS(=O)(=O)N(CC)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylate (0.570 g, 1.784 mmol) in NaOH (1 N aqueous, 10 mL, 10 mmol) was stirred at ambient temperature for about 72 h. The mixture was partitioned with DCM (10 mL). The aqueous phase was acidified to about pH=4 by addition of 6 N aqueous HCl. The solution was partitioned with DCM (10 mL). The aqueous phase was washed with DCM (2×10 mL). The organic layers were combined, dried over anhydrous MgSO4, and concd under reduced pressure to give 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylic acid (0.375 g, 72%) as yellow oil: LC/MS (Table 1, Method b) Rt=1.95 min; MS m/z: 292 (M+H)+.
Name
ethyl 4-((N,N-diethylsulfamoyl)methyl)-2-ethylcyclopentanecarboxylate
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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